molecular formula C20H18BrClN2O3S B3226096 4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251673-24-1

4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B3226096
CAS No.: 1251673-24-1
M. Wt: 481.8
InChI Key: BWZAAPAJEURMIE-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that features a benzothiazine core with various substituents, including bromophenyl, chloro, and piperidine-1-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving a substituted aniline and a thiocarbonyl compound under acidic conditions.

    Introduction of Substituents: The bromophenyl and chloro groups are introduced through electrophilic aromatic substitution reactions. The piperidine-1-carbonyl group is added via an amide coupling reaction using piperidine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl and chloro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-6-chloro-2-(methylthio)-4H-1lambda6,4-benzothiazine-1,1-dione
  • 4-(4-bromophenyl)-6-chloro-2-(ethylamino)-4H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the piperidine-1-carbonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and may enhance its potential as a pharmaceutical lead compound.

Properties

IUPAC Name

[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClN2O3S/c21-14-4-7-16(8-5-14)24-13-19(20(25)23-10-2-1-3-11-23)28(26,27)18-9-6-15(22)12-17(18)24/h4-9,12-13H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZAAPAJEURMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Reactant of Route 2
4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Reactant of Route 3
4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Reactant of Route 4
Reactant of Route 4
4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Reactant of Route 5
Reactant of Route 5
4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Reactant of Route 6
4-(4-bromophenyl)-6-chloro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

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